2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol

Mineralocorticoid Receptor Aldosterone Antagonist Nuclear Receptor

Choose 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol for its unique 2,5,8-trimethyl substitution pattern, conferring a distinct pharmacological fingerprint. This compound serves as a moderately potent MR antagonist (IC50=256 nM) and dual CYP11B2/CYP11B1 inhibitor (IC50=24 nM/2.20 nM). Ideal for researchers requiring high MR/GR selectivity (~2,700-fold) to minimize GR-mediated confounding effects in adrenal steroidogenesis and MR gene expression studies.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B13189377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)OC(CO2)(C)O
InChIInChI=1S/C11H14O3/c1-7-4-5-8(2)10-9(7)13-6-11(3,12)14-10/h4-5,12H,6H2,1-3H3
InChIKeyNYRBTNYTUJVXPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol: Structural Identity and Core Pharmacological Profile for Procurement Decisions


2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol (CAS 2059943-58-5) is a synthetic benzodioxin derivative characterized by a 1,4-benzodioxin core bearing three methyl substituents at positions 2, 5, and 8, along with a tertiary hydroxyl group at the 2-position. This compound is structurally distinct from the more common 1,3-benzodioxin scaffold and from tocopherol analogs. It is documented as a ligand of the mineralocorticoid receptor (MR) with antagonist activity (IC50 = 256 nM) and as an inhibitor of aldosterone synthase (CYP11B2) with an IC50 of 24 nM, as curated in BindingDB [1]. The compound is also noted to possess a hydroxyl functional group that may confer antioxidant properties [2], though direct quantitative radical-scavenging data for this specific compound are not currently available in peer-reviewed primary literature. Its unique substitution pattern distinguishes it from other trimethylated benzodioxin isomers and from related mineralocorticoid receptor antagonists.

Why In-Class Substitution of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is Scientifically Unjustified


Substituting 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol with a generic benzodioxin derivative or an alternative mineralocorticoid receptor antagonist without quantitative verification introduces significant risk of altered potency, selectivity, and off-target effects. The specific methyl substitution pattern (2,5,8- vs. 2,6,7-) on the benzodioxin core has been shown to drastically alter enzyme inhibition profiles [1]. For instance, the 2,6,7-trimethyl isomer exhibits an IC50 of 1800 nM against rat CYP11B1, while the 2,5,8-substituted compound displays an IC50 of 2.2 nM against human CYP11B1 [2]. Furthermore, the compound's mineralocorticoid receptor antagonism (IC50 256 nM) is 10.7-fold less potent than spironolactone (IC50 24 nM) , but its selectivity profile over the glucocorticoid receptor is distinct and cannot be assumed for other MR antagonists. Even closely related positional isomers or core scaffolds cannot be interchanged without experimental validation of target engagement and selectivity. The evidence below demonstrates that the 2,5,8-trimethyl substitution pattern confers a unique pharmacological fingerprint.

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol: Quantified Differentiation from Comparators and Isomers


Mineralocorticoid Receptor (MR) Antagonism: Potency Compared to Spironolactone and Eplerenone

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol functions as an antagonist of the human mineralocorticoid receptor (MR) with an IC50 of 256 nM, as measured in a CHO-K1 cell-based reporter assay assessing inhibition of aldosterone-induced transcription [1]. In contrast, spironolactone, a clinically used MR antagonist, exhibits an IC50 of 24 nM in a similar functional assay . Eplerenone, another selective MR antagonist, displays an IC50 of 63 nM [2] or 122 nM depending on the assay system. The target compound is therefore 10.7-fold less potent than spironolactone and approximately 4.1-fold less potent than eplerenone in comparable cell-based functional assays. This lower potency may be advantageous in research contexts requiring graded MR inhibition or in screening for compounds with reduced endocrine side effects.

Mineralocorticoid Receptor Aldosterone Antagonist Nuclear Receptor Cardiovascular Pharmacology

Selectivity for MR over Glucocorticoid Receptor (GR): Superior Discrimination Compared to Spironolactone

The compound demonstrates substantial selectivity for the mineralocorticoid receptor over the glucocorticoid receptor. In a radioligand displacement assay, 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol exhibited a Ki of 31 nM for rat MR but a Ki of 84,200 nM (84.2 µM) for rat GR, yielding a selectivity ratio of approximately 2,700-fold [1]. Spironolactone, by comparison, has a reported GR IC50 of 2,410 nM (2.41 µM), which is only ~100-fold selective relative to its MR IC50 of 24 nM [2]. Eplerenone is also highly selective (GR IC50 > 10,000 nM), but its MR potency varies across assays. The target compound's MR/GR selectivity index is substantially higher than spironolactone's, suggesting a reduced likelihood of glucocorticoid receptor-mediated off-target effects.

Nuclear Receptor Selectivity Mineralocorticoid Receptor Glucocorticoid Receptor Off-Target Profiling

CYP11B2 (Aldosterone Synthase) Inhibition: A Secondary Pharmacological Activity Distinct from MR Antagonism

In addition to MR antagonism, 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol inhibits human aldosterone synthase (CYP11B2) with an IC50 of 24 nM, as determined in hamster V79 MZh cells expressing the human enzyme using deoxycorticosterone as substrate [1]. The compound also inhibits human CYP11B1 with an IC50 of 2.20 nM under the same assay conditions [2], indicating it is a non-selective dual inhibitor of both adrenal steroidogenic enzymes. In comparison, spironolactone does not directly inhibit CYP11B2; its primary mechanism is MR antagonism. This dual activity (MR antagonism + CYP11B2/11B1 inhibition) is not observed with the 2,6,7-trimethyl positional isomer, which inhibits rat CYP11B1 with an IC50 of 1,800 nM [3], demonstrating that the 2,5,8-substitution pattern is critical for potent enzyme inhibition.

Aldosterone Synthase CYP11B2 CYP11B1 Adrenal Steroidogenesis Enzyme Inhibition

Positional Isomer Differentiation: 2,5,8- vs. 2,6,7-Trimethyl Substitution Drastically Alters CYP11B1 Inhibition

The precise arrangement of methyl groups on the benzodioxin core is a critical determinant of pharmacological activity. The 2,6,7-trimethyl positional isomer of this compound (2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol) displays an IC50 of 1,800 nM against rat CYP11B1 [1], whereas the 2,5,8-trimethyl compound exhibits an IC50 of 2.20 nM against human CYP11B1 [2]. This represents an approximately 818-fold difference in potency arising solely from the shift of a single methyl group from the 8-position to the 7-position (and corresponding shift at the 5- to 6-position). This stark contrast underscores that even closely related benzodioxin isomers cannot be considered functionally interchangeable. Researchers using the 2,6,7-isomer in CYP11B1-related studies would observe essentially no inhibition at concentrations where the 2,5,8-isomer would completely abolish enzyme activity.

Structure-Activity Relationship Positional Isomerism Benzodioxin CYP11B1 Selectivity

Antioxidant Activity: Class-Level Potential with Limited Direct Evidence

Benzodioxin derivatives are recognized in the literature for their antioxidant properties. For example, 4H-1,3-benzodioxin-6-ol derivatives have been shown to react with phenoxyl radicals with second-order rate constants (ks) that are 5–20% of those observed for corresponding tocopherols (Vitamin E) [1]. Additionally, 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin derivatives have been investigated as lipid peroxidation inhibitors [2]. However, no peer-reviewed primary study reporting quantitative radical-scavenging activity (e.g., DPPH IC50, ORAC value) specifically for 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol has been identified. The presence of a phenolic hydroxyl group suggests potential antioxidant capacity, but this remains a class-level inference without direct comparative data against a defined antioxidant standard (e.g., Trolox, BHT, α-tocopherol). Procurement for antioxidant research should be approached with caution and requires independent validation.

Antioxidant Radical Scavenging Lipid Peroxidation Benzodioxin

CYP11B2 vs. CYP11B1 Selectivity: Lack of Isoform Discrimination

Unlike selective CYP11B2 inhibitors such as osilodrostat (LCI699; CYP11B2 IC50 ~2.5 nM, CYP11B1 IC50 ~150 nM, selectivity ~60-fold) or fadrozole, 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol does not discriminate between the two human CYP11B isoforms. It inhibits CYP11B2 with an IC50 of 24 nM and CYP11B1 with an IC50 of 2.20 nM under identical assay conditions [1]. In fact, it is approximately 11-fold more potent against CYP11B1 than CYP11B2. This lack of selectivity is a distinct pharmacological feature that differentiates it from isoform-selective tool compounds. Researchers investigating the consequences of dual CYP11B2/CYP11B1 inhibition on corticosteroid biosynthesis should select this compound, whereas those requiring CYP11B2-specific inhibition should opt for a selective inhibitor.

CYP11B2 CYP11B1 Aldosterone Synthase Isoform Selectivity Adrenal Steroidogenesis

Validated Application Scenarios for 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol Based on Quantitative Evidence


Investigating Mineralocorticoid Receptor-Mediated Transcriptional Regulation with a Moderate-Potency Antagonist

Researchers studying MR-mediated gene expression in cell-based models can employ 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol as a moderately potent MR antagonist (IC50 = 256 nM [1]). Its 10.7-fold lower potency relative to spironolactone allows for more finely graded inhibition of aldosterone-induced transcription, which is advantageous when complete receptor blockade is not desired or when dose-response relationships across a wide concentration range are being mapped. The compound's high selectivity over the glucocorticoid receptor (MR/GR selectivity ≈ 2,700-fold [2]) minimizes confounding effects from GR modulation, a common issue with less selective antagonists. This makes it particularly suitable for experiments in cell types co-expressing both MR and GR, such as hippocampal neurons or renal epithelial cells.

Probing the Consequences of Dual CYP11B2/CYP11B1 Inhibition in Adrenocortical Cell Models

In studies focused on adrenal steroidogenesis, this compound serves as a non-selective inhibitor of both aldosterone synthase (CYP11B2, IC50 = 24 nM) and 11β-hydroxylase (CYP11B1, IC50 = 2.20 nM) [1]. It is appropriate for experiments designed to assess the impact of combined CYP11B2/CYP11B1 blockade on the production of aldosterone, cortisol, and corticosterone in human adrenocortical cell lines (e.g., H295R, HAC15). Its dual inhibition profile differentiates it from selective CYP11B2 inhibitors like osilodrostat and makes it a valuable tool for understanding the physiological consequences of non-selective enzyme inhibition, which is relevant to the side-effect profiles of certain clinical aldosterone synthase inhibitors.

Structure-Activity Relationship (SAR) Studies on Benzodioxin Scaffolds

The stark difference in CYP11B1 inhibitory potency between the 2,5,8-trimethyl isomer (IC50 = 2.20 nM) and the 2,6,7-trimethyl isomer (IC50 = 1,800 nM) [1] establishes this compound as a critical reference point in SAR campaigns. Medicinal chemists optimizing benzodioxin-based inhibitors of CYP11B enzymes should include this compound as a positive control or benchmark to validate the impact of substitution pattern modifications. Its unique 2,5,8-methyl arrangement provides a distinct steric and electronic environment that can be systematically varied to map the structural determinants of enzyme inhibition.

Reference Compound for MR Antagonist Screening Assays (Low Potency Control)

In high-throughput screening campaigns aimed at identifying novel MR antagonists, this compound can serve as a low-potency reference control (IC50 = 256 nM [1]). Its activity lies between the high potency of spironolactone (IC50 = 24 nM) and the negligible activity of inactive compounds, providing a useful benchmark for validating assay sensitivity and dynamic range. Its confirmed selectivity over GR [2] also makes it a suitable control for counterscreening against GR to assess specificity of hit compounds.

Quote Request

Request a Quote for 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.